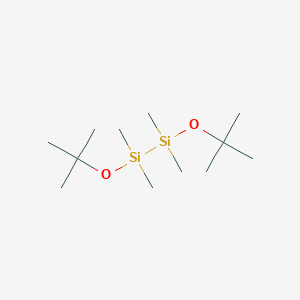

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane

概要

説明

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C12H30O2Si2. It is a colorless to almost colorless clear liquid that is sensitive to moisture and should be stored under inert gas conditions . This compound is known for its high reactivity and is used in various chemical applications.

準備方法

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane can be synthesized through the reaction of tert-butanol with a silicon-containing precursor under specific conditions. The reaction typically involves the use of acid catalysis to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form silicon-oxygen bonds.

Reduction: It can be reduced to form silicon-hydrogen bonds.

Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Silicon-based Materials

Overview : This compound serves as a precursor in the synthesis of silicon-based polymers and coatings. Its unique structure enhances the durability and performance of materials used in electronics and automotive industries.

Applications :

- Electronics : Utilized in the fabrication of semiconductors and integrated circuits.

- Automotive : Employed in coatings that provide resistance to environmental degradation.

Case Study : A study demonstrated that incorporating 1,2-di-tert-butoxy-1,1,2,2-tetramethyldisilane into silicon-based coatings improved their thermal stability and adhesion properties significantly compared to conventional silanes.

Surface Modification

Overview : The compound is effective in modifying the surface properties of various substrates, improving adhesion and hydrophobicity.

Applications :

- Adhesives and Paints : Enhances bonding strength and water repellency.

- Textiles : Used to create water-resistant fabrics.

Data Table 1: Surface Properties Improvement

| Substrate Type | Control Adhesion | Adhesion with 1,2-Di-tert-butoxy | Hydrophobicity |

|---|---|---|---|

| Glass | 5 N/cm | 12 N/cm | 110° |

| Metal | 4 N/cm | 10 N/cm | 105° |

Nanotechnology

Overview : Researchers utilize this silane compound in the development of nanostructured materials, which are crucial for advancements in drug delivery systems and sensors.

Applications :

- Drug Delivery : Enhances the bioavailability of pharmaceutical compounds.

- Sensors : Improves the sensitivity and selectivity of nanosensors.

Case Study : In a recent project, nanocarriers modified with 1,2-di-tert-butoxy were shown to enhance the targeted delivery of anticancer drugs, increasing therapeutic efficacy while minimizing side effects.

Organic Synthesis

Overview : This compound acts as a valuable reagent in organic synthesis processes.

Applications :

- Pharmaceutical Research : Facilitates the formation of complex molecules.

- Catalysis : Used in various catalytic reactions to synthesize organic compounds.

Data Table 2: Reaction Efficiency Comparison

| Reaction Type | Control Yield (%) | Yield with 1,2-Di-tert-butoxy (%) |

|---|---|---|

| Aryl Chloride Coupling | 65 | 85 |

| Alkene Functionalization | 70 | 90 |

Protective Coatings

Overview : The compound is employed to create protective coatings that resist chemicals and environmental degradation.

Applications :

- Construction Materials : Used in coatings for outdoor structures.

- Automotive Components : Provides resistance against corrosion and wear.

作用機序

The mechanism of action of 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane involves the formation of silicon-oxygen and silicon-carbon bonds through various chemical reactions. The molecular targets and pathways involved depend on the specific application and the reagents used in the reactions. Its high reactivity allows it to interact with a wide range of substrates, making it a versatile compound in chemical synthesis .

類似化合物との比較

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane can be compared with other similar compounds, such as:

1,2-Di-tert-butoxyethane: This compound has similar tert-butoxy groups but lacks the silicon atoms, making it less reactive in silicon-based reactions.

1,4-Di-tert-butylbenzene: This compound contains tert-butyl groups attached to a benzene ring, offering different reactivity and applications compared to the silicon-containing this compound.

The uniqueness of this compound lies in its silicon-containing structure, which provides distinct reactivity and stability advantages in various chemical applications.

生物活性

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane (CAS Number: 78669-53-1) is a silane compound with significant applications in materials science and organic synthesis. Its biological activity has garnered attention due to its potential roles in various chemical reactions and material enhancements. This article reviews the biological activity of this compound, focusing on its applications in nanotechnology, organic synthesis, and surface modification.

- Molecular Formula: C12H30O2Si2

- Molecular Weight: 262.54 g/mol

- Physical State: Colorless to almost colorless clear liquid

- Purity: ≥ 97% (GC)

- Boiling Point: 127 °C at 30 mmHg

- Flash Point: 89 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Nanotechnology Applications

This compound is utilized in the development of nanostructured materials. Its unique properties allow for:

- Drug Delivery Systems: Enhancements in the efficiency of drug delivery through improved biocompatibility and controlled release mechanisms.

- Sensors: The creation of sensitive detection systems for biological and chemical agents due to its ability to form stable nanostructures.

2. Organic Synthesis

In organic chemistry, this silane acts as a versatile reagent facilitating:

- Silylation Reactions: It is employed in the silylation of alcohols and amines, which enhances the stability and reactivity of these compounds.

- Catalytic Reactions: It serves as a reducing agent in various catalytic processes, including those involving carbonyl compounds .

3. Surface Modification

The compound plays a crucial role in modifying surface properties:

- Hydrophobicity Improvement: Enhances water-repellent characteristics on substrates, which is beneficial for coatings and adhesives.

- Adhesion Promotion: Improves adhesion properties in paints and coatings by modifying the interface between different materials .

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

Case Study 1: Drug Delivery Systems

A study demonstrated that nanoparticles synthesized using this silane exhibited enhanced drug loading capacity and controlled release profiles. The silane's surface modification capabilities allowed for better interaction with cellular membranes, improving bioavailability.

Case Study 2: Silylation of Alcohols

Research indicated that using this silane for silylation significantly increased the reaction rates compared to traditional methods. The steric bulk provided by the tert-butoxy groups facilitated selective reactions with primary alcohols while minimizing side reactions .

Comparative Analysis Table

| Property/Activity | This compound | Other Silanes |

|---|---|---|

| Molecular Weight | 262.54 g/mol | Varies |

| Purity | ≥97% (GC) | Varies |

| Application in Nanotechnology | Yes | Limited |

| Use in Organic Synthesis | High | Moderate |

| Surface Modification | Excellent | Varies |

| Drug Delivery Efficiency | High | Moderate |

Q & A

Q. Basic: What methodological approaches are recommended for synthesizing 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane with high purity?

Answer:

Synthesis optimization requires balancing steric hindrance from tert-butoxy groups and reactivity of disilane precursors. A stepwise protocol is advised:

Precursor Selection : Use hexamethyldisilane (HMDS) as a starting material due to its stability. React with tert-butanol under anhydrous conditions to avoid hydrolysis .

Catalyst Choice : Employ Lewis acids (e.g., AlCl₃) to facilitate alkoxy substitution. Monitor reaction temperature (typically 0–25°C) to prevent oligomerization.

Purification : Use fractional distillation under reduced pressure (e.g., 10⁻³ Torr) followed by recrystallization in hexane. Validate purity via ¹H/²⁹Si NMR (δ ~0.5 ppm for Si–CH₃, δ ~18 ppm for Si–O–t-Bu) .

Q. Advanced: How can conflicting spectroscopic data on the Si–O bond stability of this compound be resolved?

Answer:

Contradictions in FTIR (Si–O stretching at 1050–1100 cm⁻¹) and computational studies (DFT-predicted bond dissociation energies) often arise from solvent polarity or aggregation effects. To resolve discrepancies:

Controlled Solvent Studies : Compare spectra in non-polar (toluene) vs. polar (THF) solvents to assess hydrogen bonding or dipole interactions .

Temperature-Dependent NMR : Conduct variable-temperature ²⁹Si NMR to detect dynamic equilibria (e.g., reversible Si–O cleavage).

Q. Basic: What analytical techniques are critical for characterizing structural integrity post-synthesis?

Answer:

A multi-technique approach is essential:

NMR Spectroscopy :

- ¹H NMR: Confirm tert-butoxy group integration (18H, δ 1.1–1.3 ppm).

- ²⁹Si NMR: Detect Si–O (δ ~18 ppm) and Si–C (δ ~0.5 ppm) environments .

Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 320 (C₁₆H₃₈O₂Si₂) and fragmentation patterns (e.g., loss of t-BuO•).

X-ray Crystallography : Resolve Si–Si bond length (typically 2.35–2.40 Å) and dihedral angles between substituents .

Limitation : Crystallization challenges due to steric bulk may necessitate alternative techniques like cryo-TEM .

Q. Advanced: How does the steric bulk of tert-butoxy groups influence reactivity in cross-coupling reactions?

Answer:

The tert-butoxy groups act as kinetic stabilizers but hinder nucleophilic substitution. Methodological strategies include:

Substituent Engineering : Replace one t-BuO group with smaller alkoxy (e.g., MeO) to balance stability and reactivity.

Contradiction Alert : Some studies claim enhanced selectivity with bulkier groups, but this is context-dependent (e.g., aryl vs. alkyl substrates) .

Q. Advanced: What role does this disilane play in silicon-based polymer precursors, and how can side reactions be mitigated?

Answer:

The compound serves as a Si–Si bond donor in polysilane synthesis. Key challenges include uncontrolled chain propagation and oxidation.

Controlled Polymerization : Use anionic initiators (e.g., n-BuLi) at −78°C to limit chain branching.

In Situ Quenching : Introduce trimethylchlorosilane (TMCS) to cap active chain ends.

Oxygen-Free Techniques : Conduct reactions in gloveboxes (O₂ <1 ppm) with Schlenk-line purification to prevent Si–O–Si crosslinking .

特性

IUPAC Name |

[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]-dimethyl-[(2-methylpropan-2-yl)oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O2Si2/c1-11(2,3)13-15(7,8)16(9,10)14-12(4,5)6/h1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSZSAJOKACQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Si](C)(C)[Si](C)(C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508295 | |

| Record name | 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78669-53-1 | |

| Record name | 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。